Computational Property Comparison: LogP, H-Bond Donor/Acceptor Count, and TPSA versus Piperazine and Simple Acid Analogs
The target compound exhibits a calculated LogP of 1.30, TPSA of 80.9 Ų, 6 H-bond acceptors, and 1 H-bond donor . In contrast, the piperazine analog 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1489486-20-5) has an experimental ACD/LogP of −0.62 and ACD/LogD (pH 5.5) of −2.49, reflecting a >1.9 log unit difference in lipophilicity . 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3) lacks the thiadiazole ring entirely, resulting in a smaller TPSA and fundamentally different H-bonding profile .
| Evidence Dimension | Predicted/experimental LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.30 (calculated); TPSA = 80.9 Ų; H-bond donors = 1; H-bond acceptors = 6 |
| Comparator Or Baseline | 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine: ACD/LogP = −0.62, ACD/LogD (pH 5.5) = −2.49 . 1-Cyclopropyl-1H-imidazole-4-carboxylic acid: MW 152.15, no thiadiazole . |
| Quantified Difference | ΔLogP ≈ +1.92 vs. piperazine analog; TPSA and H-bond profiles are distinct from both comparators. |
| Conditions | Computational prediction (ChemScence) vs. experimental ACD/LogP (ChemSpider legacy entry). |
Why This Matters
A LogP difference of ~1.9 units translates to an approximately 80-fold difference in octanol/water partition coefficient, directly impacting membrane permeability predictions and solubility profiles during lead optimization.
